1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol
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Overview
Description
1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes multiple functional groups such as hexyl, methyl, oxo, and benzoyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The process may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzoyl group: This step may involve the use of benzoyl chloride in the presence of a base such as pyridine.
Addition of hexyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or benzoyl derivatives.
Scientific Research Applications
1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-hexyl-4-methyl-1,3-dioxolane
- 2-hexyl-4,6-dihydroxybenzoic acid methyl ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4/c1-5-7-9-11-17-31-27(35)23(19(3)29-31)25(33)21-13-15-22(16-14-21)26(34)24-20(4)30-32(28(24)36)18-12-10-8-6-2/h13-16,29-30H,5-12,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXVWXAVQNBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)C2=CC=C(C=C2)C(=O)C3=C(NN(C3=O)CCCCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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